3-(5-Bromothiazol-2-yloxy)phenol

Description

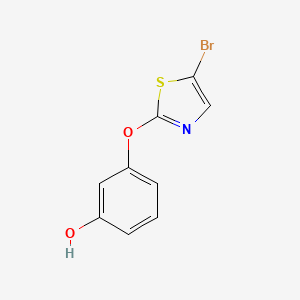

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-2-6(12)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOYSVYDGWBXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(S2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698847 | |

| Record name | 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904961-08-6 | |

| Record name | 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 5 Bromothiazol 2 Yloxy Phenol

Retrosynthetic Strategies for the Thiazole-Phenol Ether Linkage

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com The primary disconnection for 3-(5-Bromothiazol-2-yloxy)phenol is the ether linkage, which connects the thiazole (B1198619) and phenol (B47542) rings. This disconnection can be approached in two ways:

Disconnection A: Cleavage of the bond results in a phenoxide anion (or equivalent nucleophile) and an electrophilic thiazole, specifically a 2-halo-5-bromothiazole.

Disconnection B: The alternative cleavage would generate a thiazole-based nucleophile and an electrophilic phenol derivative.

Considering the chemical reactivity of the thiazole ring, the C2 position is known to be electron-poor and thus susceptible to nucleophilic attack. chemicalbook.com This makes Disconnection A the more chemically plausible and strategically sound approach for constructing the ether bond. This strategy identifies the key precursors as 3-hydroxyphenol (resorcinol) and a 2-halo-5-bromothiazole. The general Williamson ether synthesis or a metal-catalyzed coupling reaction can then be envisioned as the forward synthetic step. youtube.comyoutube.com

Established and Innovative Synthetic Routes

The formation of the diaryl ether linkage in this compound can be achieved through several established and innovative synthetic methods.

Nucleophilic Substitution Approaches for Ether Formation

The Williamson ether synthesis is a classical and widely used method for forming ethers via a nucleophilic substitution (SN2) reaction. libretexts.org In the context of this compound, this involves the reaction of a resorcinol-derived phenoxide with a 2-halo-5-bromothiazole.

The process begins with the deprotonation of 3-hydroxyphenol using a suitable base (such as sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide ion. This anion then attacks the electron-deficient C2 carbon of the 2-halo-5-bromothiazole, displacing the halide to form the desired ether linkage. researchgate.net The reactivity of aryl halides in nucleophilic substitution is generally low but can be significantly enhanced when the halogen is attached to an electron-deficient heterocyclic ring system like thiazole. libretexts.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the substitution process.

Coupling Reactions Utilizing Bromothiazole and Phenolic Precursors

Modern organic synthesis offers powerful alternatives to classical methods through metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is particularly well-suited for the formation of diaryl ethers. nih.gov This approach would involve coupling 3-hydroxyphenol directly with a 2-halo-5-bromothiazole in the presence of a copper catalyst.

Recent advancements have led to milder reaction conditions. A typical modern protocol might use copper(I) iodide (CuI) as the catalyst, a ligand such as picolinic acid to stabilize the copper intermediate, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov These conditions have proven effective for coupling a wide range of phenols and aryl halides, including sterically hindered and heterocyclic substrates. nih.gov

Optimization of Reaction Parameters: Solvent Systems, Temperature Profiles, and Catalysis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time. rsc.org For the synthesis of this compound, key parameters include the choice of solvent, temperature, and catalyst system.

| Parameter | Influence on Synthesis | Optimized Conditions (Examples) |

| Solvent System | The solvent's polarity and proticity affect the solubility of reactants and the stability of intermediates. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for nucleophilic substitution as they solvate the cation but not the nucleophile, increasing its reactivity. researchgate.net | For nucleophilic substitution: DMF, DMSO. For Cu-coupling: DMSO. nih.gov |

| Temperature Profile | Temperature influences the reaction rate. Higher temperatures can increase the rate but may also lead to decomposition or side reactions. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining selectivity. | Nucleophilic substitution: Room temperature to moderate heating (e.g., 80-100 °C). Cu-coupling: Often requires elevated temperatures (e.g., 100-130 °C), though modern catalysts can lower this. nih.gov |

| Catalysis | In nucleophilic substitution, a phase-transfer catalyst can be used to facilitate the reaction between the aqueous phenoxide and the organic thiazole. In coupling reactions, the choice of copper source and ligand is critical for catalytic efficiency. nih.gov | For Cu-coupling: CuI with ligands like picolinic acid or 8-hydroxyquinoline. nih.gov |

Application of Microwave-Assisted Synthetic Procedures for Related Thiazole-Phenol Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purity compared to conventional heating methods. researchgate.netresearchgate.net This technique is particularly effective for the synthesis of heterocyclic compounds, including thiazoles. nih.govconnectjournals.com

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, has been significantly improved using microwave irradiation. nih.govyoutube.com While not directly forming the ether link, these studies demonstrate the utility of microwaves in constructing the thiazole core itself. For the ether formation step, microwave heating can accelerate both nucleophilic substitution and copper-catalyzed coupling reactions, making it an attractive method for efficient synthesis. mdpi.com

| Method | Typical Reaction Time | Typical Yield | Notes |

| Conventional Heating | Hours to days | Moderate to Good | Often requires higher temperatures for prolonged periods. |

| Microwave Irradiation | Minutes | Good to Excellent | Allows for rapid heating and precise temperature control, often leading to cleaner reactions and higher yields. connectjournals.comnih.gov |

Synthesis of Precursor Molecules and Strategic Intermediates

The successful synthesis of the target compound relies on the availability of its key precursors: a 2-halo-5-bromothiazole and 3-hydroxyphenol.

Synthesis of Thiazole Precursors: The required 2-halo-5-bromothiazole is not a common starting material and typically must be synthesized. A common route begins with the commercially available 2-aminothiazole (B372263).

Bromination: 2-Aminothiazole can be regioselectively brominated at the C5 position, which is activated towards electrophilic substitution, using bromine in acetic acid to yield 2-amino-5-bromothiazole. chemicalbook.com

Diazotization and Halogenation (Sandmeyer Reaction): The 2-amino group can then be converted into a halogen via a Sandmeyer-type reaction. The amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. Subsequent treatment with a copper(I) halide (CuBr or CuCl) introduces the desired halogen at the C2 position, yielding 2,5-dibromothiazole (B130459) or 2-chloro-5-bromothiazole. A related deamination reaction can produce 5-bromothiazole (B1268178). chemicalbook.com

Synthesis of Phenolic Precursors: The phenolic precursor, 3-hydroxyphenol (resorcinol), is a readily available commodity chemical. However, various synthetic methods exist for producing substituted resorcinol (B1680541) derivatives, which could be used to create analogues of the target compound. These methods include the sequential nucleophilic aromatic substitution (SNAr) on 1,3-difluorobenzene (B1663923) or the acylation of resorcinol followed by further modifications. acs.orgjmchemsci.commdpi.comresearchgate.netnih.gov

Preparation of 5-Bromothiazol-2-yl Derivatives

The construction of the 5-bromothiazole moiety is a critical step. A common route to 2-amino-5-bromothiazole involves the bromination of 2-aminothiazole. chemicalbook.com In a typical procedure, 2-aminothiazole is dissolved in acetic acid, and bromine is added dropwise at a controlled temperature. chemicalbook.com The resulting product is 2-amino-5-bromothiazole hydrobromide, which can be neutralized to the free base. google.com

Another approach to obtain a 5-bromothiazole core is through the Sandmeyer-type reaction of 2-amino-5-bromothiazole. This involves diazotization of the amino group with sodium nitrite in the presence of an acid, followed by treatment with a bromine source. chemicalbook.com

A widely recognized method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides. nih.gov This method offers a versatile route to various substituted thiazoles. The synthesis of 2-acetamido-5-bromothiazole (B1267638) has been reported by reacting 5-bromothiazol-2-amine (B145681) with acetic anhydride.

The following table summarizes a synthetic route for a 5-bromothiazole derivative:

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) | Reference |

| 2-Aminothiazole | Bromine | Acetic Acid | 2-Amino-5-bromothiazole | 75 | chemicalbook.com |

| 5-Bromothiazol-2-amine | Acetic anhydride | - | N-(5-bromothiazol-2-yl)acetamide | 93 |

Functionalization of Phenolic Starting Materials

The phenolic component of this compound serves as a versatile scaffold for introducing various functionalities. The synthesis of phenolic precursors can be achieved through various methods, including the Baeyer-Villiger oxidation of corresponding ketones. For instance, 3,5-dimethylphenol (B42653) can be prepared from xylene through acylation to form 3,5-dimethylacetophenone, followed by oxidation and hydrolysis. google.com

The ether linkage between the phenolic hydroxyl group and the 2-position of the 5-bromothiazole ring is typically formed via a nucleophilic aromatic substitution reaction. The phenoxide, generated by treating the phenol with a suitable base, acts as a nucleophile, displacing a leaving group (such as a halogen) from the 2-position of the thiazole ring.

Derivatization and Post-Synthetic Modifications

Once the core structure of this compound is assembled, further modifications can be undertaken to modulate its properties.

Chemical Modifications of the Phenol Ring

The phenolic ring offers several positions for electrophilic substitution reactions, allowing for the introduction of various functional groups. These modifications can influence the electronic properties and steric profile of the molecule. For example, the hydroxyl group can direct ortho- and para-substitution.

Transformations at the Thiazole Moiety

The thiazole ring itself is amenable to a variety of chemical transformations. The bromine atom at the 5-position is a key functional handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. nih.gov The thiazole ring can also undergo reactions like oxidation and cycloaddition. nih.govresearchgate.net The C-2 proton of the thiazole ring is acidic and can be deprotonated to form a nucleophile for further reactions. nih.gov

Synthesis of Metal Complexes Involving Related Schiff Base Ligands

The structural motif of 2-aminothiazole, a precursor to the thiazole component of the title compound, is frequently used to synthesize Schiff base ligands. These ligands, formed by the condensation of an amine with an aldehyde or ketone, can coordinate with various metal ions to form metal complexes. veterinaria.orgmdpi.comresearchgate.net

Schiff bases derived from 2-aminothiazole and substituted salicylaldehydes have been used to prepare complexes with transition metals like cobalt, nickel, copper, and zinc. acs.orgnih.gov These complexes often exhibit specific geometries, such as octahedral or square-pyramidal, depending on the metal ion and the ligand structure. acs.orgnih.gov The synthesis of these complexes typically involves refluxing the Schiff base ligand with a metal salt in a suitable solvent like ethanol. mdpi.com

The following table provides examples of metal complexes formed from related Schiff base ligands:

| Ligand | Metal Ion | Molar Ratio (M:L) | Geometry | Reference |

| 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol | Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | Octahedral | acs.org |

| Schiff bases from 2-aminothiazole and isatin/chloroisatin | VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | Octahedral/Square-pyramidal | nih.gov |

| Schiff bases from 2-amino-6-methoxybenzothiazole (B104352) and benzaldehydes | Co(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) | 1:2 | - | mdpi.com |

These studies on related compounds highlight the potential of the this compound scaffold to be incorporated into more complex coordination compounds, opening avenues for applications in catalysis and materials science.

Investigations into the Biological Activity and Mechanistic Pathways of 3 5 Bromothiazol 2 Yloxy Phenol

Enzymatic Inhibition Studies

The thiazole (B1198619) nucleus is a prominent scaffold in medicinal chemistry, known to interact with a variety of enzymes. nih.govnih.govanalis.com.myglobalresearchonline.net This section details the inhibitory activities of 3-(5-Bromothiazol-2-yloxy)phenol and its analogs against several key kinases and enzymes.

Modulation of c-Src Kinase Activity and Associated Biological Outcomes

Inhibitory Effects on Squalene (B77637) Synthase by Structurally Related Thiazole Derivatives

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for the development of cholesterol-lowering agents. nih.govresearchgate.net While research on direct inhibition of squalene synthase by this compound is not present in the available literature, the general class of squalene synthase inhibitors has been a subject of significant investigation. nih.govresearchgate.net These inhibitors work by blocking the first committed step in cholesterol formation. nih.govresearchgate.net The development of potent and selective inhibitors of this enzyme is an ongoing area of pharmaceutical research. researchgate.net

Exploration of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition with Analogous Scaffolds

The thiazole scaffold is a recognized feature in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.govnih.gov Overexpression or mutation of EGFR is a known factor in the progression of several cancers. nih.gov Research into new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives has yielded compounds with significant inhibitory activity against EGFR. nih.gov

For instance, compounds 39 and 43 from a synthesized series were identified as potent dual inhibitors of EGFR and HER2 kinases. nih.gov The inhibitory concentrations (IC₅₀) for these compounds were in the sub-micromolar range, indicating high potency. nih.gov Molecular modeling studies have highlighted the importance of the thiazole-containing moiety for the observed anticancer activity. nih.gov

Table 1: EGFR/HER2 Kinase Inhibitory Activity of Selected Thiazole Derivatives nih.gov

| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |

| 39 | 0.153 | 0.108 |

| 43 | 0.122 | 0.078 |

This table is based on data from a study on new thiazole-based derivatives and their anticancer activity.

Impact on Sphingosine (B13886) Kinase (SphK) Isoforms

Sphingosine kinases (SphK1 and SphK2) are crucial regulators of the bioactive lipid sphingosine-1-phosphate (S1P) and are considered targets for anti-inflammatory and anti-cancer agents. nih.gov The aminothiazole structure has been explored for its potential to inhibit these kinases. nih.gov

Through modifications of the known SKI-II scaffold, a class of aminothiazole-based SphK inhibitors has been developed. nih.gov One promising candidate, N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803), demonstrated potent inhibition of both SphK1 and SphK2. nih.gov

Table 2: Inhibitory Activity of ST-1803 against SphK Isoforms nih.gov

| Compound | SphK1 IC₅₀ (µM) | SphK2 IC₅₀ (µM) |

| ST-1803 | 7.3 | 6.5 |

This table is based on data from a study on the design and evaluation of 2-aminothiazole (B372263) derivatives as sphingosine kinase inhibitors.

Antimicrobial Efficacy and Underlying Mechanisms

The thiazole ring is a component of many compounds with demonstrated antimicrobial properties. nih.govanalis.com.my This section examines the antibacterial activity of compounds structurally related to this compound.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

While specific data on the antibacterial activity of this compound is limited in the reviewed scientific literature, studies on structurally similar compounds provide insights into its potential efficacy. A related Schiff base ligand, (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol, and its metal complexes have been synthesized and evaluated for their antibacterial properties. nih.gov

These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The study found that the ligand and its complexes exhibited potent activity against certain bacterial strains. nih.gov Notably, the Ni(II) complex of the ligand showed strong antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/mL, in some cases outperforming the standard antibiotic Streptomycin. nih.gov

In a separate study, another brominated phenolic compound, 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, isolated from a marine sponge, demonstrated significant antibacterial activity against a range of bacteria. nih.gov This compound was highly active against Bacillus subtilis and Staphylococcus aureus with a MIC of 1 µg/mL, and also showed activity against Pseudomonas aeruginosa. nih.gov Phenolic compounds, in general, are known to possess antibacterial properties, which can be influenced by factors such as hydroxylation. nih.gov

Table 3: Antibacterial Activity of a Structurally Related Brominated Phenol (B47542) nih.gov

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 1 |

| Staphylococcus aureus | 1 |

| Pseudomonas aeruginosa | 4 |

This table is based on data from a study on the antibacterial activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol.

The mechanisms of action for phenolic antibacterial agents can involve the inhibition of microbial enzymes through interaction with sulfhydryl groups or nonspecific protein interactions. nih.gov

Based on the available information, there is no scientific literature detailing the biological activity or mechanistic pathways of the specific chemical compound this compound. Research and scholarly articles focusing on its antifungal properties, disruption of microbial cellular processes, interactions with cellular signaling cascades, or its role in protein activity regulation in biochemical assays could not be located.

Therefore, it is not possible to provide an article on the "" with the specified detailed research findings and data tables. The compound does not appear to be a subject of published scientific investigation, or it may be known under a different designation that is not readily identifiable. Without any primary or secondary research sources, a scientifically accurate and informative article adhering to the requested structure and content inclusions cannot be generated.

Structure Activity Relationship Sar Analyses and Rational Design of 3 5 Bromothiazol 2 Yloxy Phenol Analogs

Influence of Positional Isomerism and Stereoelectronic Effects

The spatial arrangement of atoms and functional groups within a molecule plays a pivotal role in its interaction with biological targets. In the context of 3-(5-Bromothiazol-2-yloxy)phenol, the positioning of the hydroxyl group on the phenol (B47542) ring is a key determinant of its reactivity and biological activity.

Comparative Analysis with 4-(5-Bromothiazol-2-yloxy)phenol (B1525337): Effects of Meta versus Para Substitution on Reactivity and Biological Interactions

The position of the hydroxyl group on the phenoxy ring, whether it is in the meta (3-position) or para (4-position), significantly influences the electronic properties and conformational flexibility of the molecule. This, in turn, affects its reactivity and how it interacts with biological macromolecules.

While direct comparative studies on the biological activities of this compound and its para-isomer are not extensively documented in the available literature, insights can be drawn from related structures. For example, in a series of benzothiazole (B30560) derivatives, compounds with hydroxyl substituents at the third and fourth positions of the phenyl ring were found to be more effective than those with other substituents. globalresearchonline.net This highlights the importance of the hydroxyl group's position in determining biological efficacy.

The spatial arrangement of the hydroxyl group also dictates the possible conformations the molecule can adopt, which is crucial for fitting into the binding pocket of a target protein. The meta substitution provides a different vector for hydrogen bonding and other non-covalent interactions compared to the para substitution, which could lead to differential binding affinities and selectivities for various biological targets.

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Profile

The thiazole ring is a common scaffold in many biologically active compounds and its substitution pattern can significantly modulate the pharmacological profile. nih.gov The presence of a bromine atom at the 5-position of the thiazole ring in this compound is a key feature. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Studies on related thiazole-containing compounds have demonstrated the importance of substituents on this ring. For instance, in a series of thiazole-based stilbene (B7821643) analogs, the introduction of substituents at the 2-position of the thiazole ring did not improve Topoisomerase I inhibitory activity, while modifications at the 5-position were found to be crucial. Current time information in Bangalore, IN. Although the bromine at the 5-position was found to be reducible in the synthetic procedure of these specific stilbene analogs, its initial presence was part of the design strategy. Current time information in Bangalore, IN. This suggests that the electronic and steric properties of substituents at this position are critical for activity.

Furthermore, the nature of the substituent on the thiazole ring can dictate the type of biological activity observed. For example, in a series of 2,4-disubstituted thiazole derivatives, the presence of electron-withdrawing groups like NO2 or electron-donating groups like OMe at the para position of a benzene (B151609) ring attached to the thiazole moiety was found to be beneficial for antifungal activity. nih.gov

| Substituent on Thiazole Ring | Observed Effect on Biological Activity (in related compounds) | Reference |

| Bromine at C5 | Can influence lipophilicity and metabolic stability. | General Medicinal Chemistry Principle |

| Substituents at C2 | Did not improve Topoisomerase I inhibitory activity in stilbene analogs. | Current time information in Bangalore, IN. |

| Electron-withdrawing groups (e.g., NO2) | Beneficial for antifungal activity in some thiazole derivatives. | nih.gov |

| Electron-donating groups (e.g., OMe) | Beneficial for antifungal activity in some thiazole derivatives. | nih.gov |

Phenol Ring Substitutions and Their Pharmacological Implications

The phenol ring of this compound is another key area for structural modification to optimize pharmacological properties. The position, number, and nature of substituents on this ring can dramatically alter a compound's activity.

The hydroxyl group itself is a critical feature, often involved in hydrogen bonding with the target protein. Its acidity and hydrogen-donating capacity can be modulated by the presence of other substituents on the ring. A quantitative structure-activity relationship (QSAR) study on phenolic compounds revealed that the O-H bond homolytic dissociation enthalpy (BDE-OH) and ionization potential (IP) are key electronic properties influencing antioxidant activity. researchgate.net

In a study of 3,5-dimethoxystilbene (B192122) analogs, various substitutions on the phenyl rings led to a range of biological activities, including larvicidal, antifungal, and antibacterial effects, indicating that specific substitution patterns can confer specific activities. nih.gov For example, certain analogs demonstrated strong inhibition of Colletotrichum species, while others were active against human pathogens. nih.gov

| Phenol Ring Substitution | Potential Pharmacological Implication | Reference |

| Additional hydroxyl groups | May enhance antioxidant activity and hydrogen bonding potential. | researchgate.net |

| Alkoxy groups (e.g., methoxy) | Can modulate lipophilicity and metabolic stability; may influence specific biological activities. | nih.gov |

| Halogen atoms | Can increase lipophilicity and introduce halogen bonding interactions. | General Medicinal Chemistry Principle |

| Alkyl groups | Can increase lipophilicity and introduce steric bulk. | General Medicinal Chemistry Principle |

Heterocyclic Ring Modifications and Their Influence on Bioactivity

Bioisosteric replacement of the thiazole ring with other heterocyclic systems is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The choice of the replacement heterocycle is guided by its electronic and steric similarity to the original ring.

Investigation of Pyrazole (B372694), Morpholine (B109124), and Thiophene (B33073) Analogues

Pyrazole Analogues: Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and are found in many commercially available drugs. mdpi.com The replacement of the thiazole ring with a pyrazole ring would significantly alter the electronic and hydrogen bonding properties of the molecule. SAR studies on pyrazole-based inhibitors have shown that the substitution pattern on the pyrazole ring is crucial for activity. For example, in a series of pyrazole-based meprin inhibitors, a 3,5-diphenylpyrazole (B73989) derivative showed high potency, and further modifications at different positions led to varied activities. nih.gov The substitution on the nitrogen of the pyrazole ring has also been shown to influence activity. nih.gov

Morpholine Analogues: Morpholine is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. Its incorporation in place of the thiazole ring would introduce greater conformational flexibility and different hydrogen bonding capabilities. While specific studies on morpholine analogs of this compound were not found, morpholine is a common scaffold in medicinal chemistry, often used to improve aqueous solubility and pharmacokinetic properties.

Thiophene Analogues: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is often considered a bioisostere of a phenyl ring and, in this context, could be a replacement for the thiazole ring. The synthesis of thiophene-pyrazole hybrids has been reported, and these compounds have been screened for antimicrobial and antioxidant activities. mdpi.com Studies on pyrazolyl-thiazole derivatives of thiophene have also demonstrated significant antimicrobial and antioxidant activities, with computational studies supporting their potential as multifunctional therapeutic agents. nih.gov

| Heterocyclic Replacement | Key Features and Potential Impact on Bioactivity | Relevant Findings in Analogous Series | Reference |

| Pyrazole | Aromatic 5-membered ring with two nitrogens. Can act as both hydrogen bond donor and acceptor. | Substitution pattern is critical for activity. N-substitution also influences potency. | nih.gov |

| Morpholine | Saturated 6-membered ring with oxygen and nitrogen. Increases polarity and flexibility. | Often used to improve solubility and pharmacokinetics. | General Medicinal Chemistry Principle |

| Thiophene | Aromatic 5-membered ring with sulfur. Bioisostere of phenyl and thiazole rings. | Thiophene-containing hybrids have shown antimicrobial and antioxidant activities. | mdpi.com, nih.gov |

Functional Group Variations and Their Contribution to Biological Target Interactions

Beyond the core heterocyclic and phenolic rings, variations in other functional groups can fine-tune the biological activity of this compound analogs. The ether linkage between the phenol and thiazole rings is a key structural feature. Its replacement with other linkers, such as an amide or a direct C-C bond, would drastically change the molecule's conformation and electronic properties.

The bromine atom on the thiazole ring is a specific functional group that could be replaced by other halogens (F, Cl, I) to modulate the strength of halogen bonding and lipophilicity. Alternatively, it could be replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

The hydroxyl group on the phenol ring could be converted to an ether or an ester to investigate the importance of its hydrogen-donating ability. Such modifications can also impact the compound's metabolic stability and ability to cross cell membranes.

In essence, a systematic exploration of functional group variations is a cornerstone of SAR studies, allowing for the dissection of the specific interactions that are critical for a molecule's biological effect.

Elucidation of Key Pharmacophoric Elements for Target Affinity and Selectivity

The pharmacophore of a molecule encompasses the essential three-dimensional arrangement of functional groups required for biological activity. For thiazole derivatives, several key elements have been identified that contribute to their interaction with various biological targets. These elements are discussed below in the context of analogs structurally related to this compound.

The Thiazole Ring: The thiazole ring itself is a critical pharmacophoric feature, acting as a versatile scaffold. Its nitrogen and sulfur heteroatoms can participate in hydrogen bonding and other non-covalent interactions with target proteins. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues in the binding site.

Substitutions on the Thiazole Ring: Modifications to the thiazole ring have been shown to significantly impact biological activity. In a study of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), substitutions at various positions of the thiazole ring led to a range of potencies. nih.gov For instance, the introduction of different substituents can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity.

The Phenoxy Moiety: The phenol group linked to the thiazole ring via an ether linkage is another crucial component. The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, forming key interactions with the biological target. The position of the hydroxyl group on the phenyl ring is critical for optimal binding. In a related compound, 4-[bis(thiazol-2-ylamino)methyl]phenol, the 4-hydroxyphenyl moiety was found to be important for its high tyrosinase inhibitory activity. mdpi.commdpi.com

The Bromo Substituent: The bromine atom at the 5-position of the thiazole ring in this compound is expected to play a significant role in its activity. Halogen atoms, such as bromine, can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the binding pocket of a protein. This can enhance binding affinity and selectivity. Furthermore, the lipophilicity of the molecule is increased by the bromo substituent, which can affect its ability to cross cell membranes. In studies of other thiazole derivatives, the presence and position of a bromo substituent have been shown to influence antimicrobial activity. nih.gov

Rational Design and SAR Insights from Related Compounds:

The rational design of analogs of this compound would involve systematic modifications of these key pharmacophoric elements. Based on SAR studies of related thiazole derivatives, the following hypotheses can be made:

Exploring Different Linkers: While the ether linkage is common, exploring other types of linkers between the thiazole and phenyl rings could alter the conformational flexibility of the molecule and lead to different binding modes.

Bioisosteric Replacement of the Bromo Group: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or other functional groups with similar steric and electronic properties (bioisosteres) could fine-tune the binding interactions and pharmacokinetic properties of the compound.

The table below summarizes the key pharmacophoric elements and their potential roles in the biological activity of this compound and its analogs, based on inferences from related structures.

| Pharmacophoric Element | Potential Role in Biological Activity | Supporting Evidence from Related Compounds |

| Thiazole Ring | Scaffold for molecular recognition; Hydrogen bonding; π-π stacking interactions. | Core structure in various biologically active thiazole derivatives. nih.govnih.govresearchgate.net |

| Phenol Hydroxyl Group | Hydrogen bond donor and acceptor. | Importance of the 4-hydroxyphenyl moiety for tyrosinase inhibition. mdpi.commdpi.com |

| Ether Linkage | Provides conformational flexibility. | Common linker in phenoxy-heterocycle compounds. nih.gov |

| 5-Bromo Substituent | Halogen bonding; Increased lipophilicity. | Influence of bromo substituents on the activity of other thiazole derivatives. nih.gov |

Computational Chemistry and Molecular Modeling Applications for 3 5 Bromothiazol 2 Yloxy Phenol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Modes with c-Src Kinase Active Sites

While specific molecular docking studies on 3-(5-Bromothiazol-2-yloxy)phenol with c-Src Kinase are not extensively documented in publicly available literature, the general approach involves preparing the 3D structure of the compound and docking it into the ATP-binding site of the c-Src kinase. The binding energy and the pattern of interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues (e.g., Thr338, Met341, and Lys295), would be analyzed to predict its potential as a c-Src inhibitor. The bromothiazole and phenol (B47542) moieties would be expected to play significant roles in forming these interactions.

Computational Assessment of Antimicrobial Target Binding, e.g., E. coli NAD Synthetase

In the context of antimicrobial activity, molecular docking can be employed to assess the binding of this compound to essential bacterial enzymes like E. coli NAD synthetase. The simulation would predict how the compound fits into the enzyme's active site, potentially disrupting its function and inhibiting bacterial growth. The analysis would focus on the interactions between the compound and the amino acid residues crucial for the enzyme's catalytic activity. The predicted binding affinity, expressed as a docking score or binding energy, would provide a quantitative measure of its potential antimicrobial efficacy.

Exploration of Binding Pockets in Squalene (B77637) Synthase and EGFR

The potential of this compound as an inhibitor for targets like squalene synthase and the Epidermal Growth Factor Receptor (EGFR) can also be explored through molecular docking. For squalene synthase, a key enzyme in cholesterol biosynthesis, the docking simulation would investigate the compound's ability to bind to the active site, potentially blocking the binding of the natural substrate. Similarly, for EGFR, a receptor tyrosine kinase often implicated in cancer, the simulation would predict the binding mode of the compound within the ATP-binding pocket, assessing its potential to act as a kinase inhibitor.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and other molecular properties of a compound. These methods are essential for understanding the intrinsic characteristics of this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can determine optimized molecular geometry, charge distribution, and molecular electrostatic potential (MEP). The MEP map would highlight the electrophilic and nucleophilic sites on the molecule, providing insights into its reactivity and intermolecular interactions. Such studies on related thiazole (B1198619) derivatives have shown that the distribution of electron density is key to their biological activity. mdpi.comnih.govnih.govresearchgate.netmdpi.com

HOMO-LUMO Energy Gap Analysis for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, calculating the HOMO-LUMO gap can help predict its ability to participate in charge transfer interactions, which is often a critical aspect of ligand-receptor binding. mdpi.com Analysis of the spatial distribution of these frontier orbitals would indicate the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

| Computational Analysis | Methodology | Key Parameters Investigated | Potential Insights |

| Molecular Docking | In silico simulation of ligand-protein binding | Binding Energy, Docking Score, Hydrogen Bonds, Hydrophobic Interactions | Prediction of binding affinity and mode to biological targets like kinases and enzymes. |

| Density Functional Theory (DFT) | Quantum mechanical modeling | Optimized Geometry, Molecular Electrostatic Potential (MEP), Charge Distribution | Understanding of electronic structure, reactivity, and sites for intermolecular interactions. |

| HOMO-LUMO Analysis | Frontier Molecular Orbital Theory | HOMO Energy, LUMO Energy, Energy Gap | Assessment of chemical reactivity, kinetic stability, and charge transfer capabilities. |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MESP) is a critical theoretical descriptor that illustrates the charge distribution around a molecule, providing a guide to its reactive behavior. researchgate.net MESP maps are generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. These maps use a color spectrum to denote different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MESP map would be expected to highlight several key reactive features:

Negative Potential Regions (Red/Yellow): The phenolic oxygen, the ether oxygen, and the nitrogen atom of the thiazole ring are anticipated to be the most electron-rich centers. These sites, rich in lone pair electrons, represent the primary locations for electrophilic attack and hydrogen bond acceptance. The delocalized pi-electron clouds of the phenol and thiazole rings would also contribute to regions of negative potential above and below the plane of the rings. trdizin.gov.tr

Positive Potential Regions (Blue): The hydrogen atom of the phenolic hydroxyl group would exhibit a significant positive potential, making it a primary site for hydrogen bond donation. The hydrogen atoms on the aromatic rings would also show a lesser degree of positive potential. Furthermore, the bromine atom, due to the "sigma-hole" phenomenon, can present a region of positive potential on its outermost surface, making it a potential site for halogen bonding interactions. nih.gov

Reactive Site Prediction: Based on a hypothetical MESP analysis, the phenolic oxygen and the thiazole nitrogen would be the most probable sites for protonation or interaction with electrophilic species. Conversely, the phenolic hydroxyl hydrogen would be the most likely site for interaction with nucleophiles or as a hydrogen bond donor. The MESP map provides a visual and quantitative basis for predicting how the molecule might interact with biological targets, such as the active site of an enzyme, where electrostatic complementarity is often a key determinant of binding affinity. researchgate.net

Conformational Landscape Analysis and Dynamic Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational landscape analysis of this compound would involve exploring the potential energy surface of the molecule to identify its stable low-energy conformations. The key degrees of freedom in this molecule are the torsion angles around the ether linkage (C-O-C) and the single bonds connecting the phenyl and thiazole rings to this linkage.

Studies on molecules with similar structural motifs, such as thiazole-amino acids, reveal that the thiazole ring can significantly influence conformational preferences through specific intramolecular interactions. nih.gov For this compound, the conformational analysis would likely reveal:

Rotational Isomers (Rotamers): Rotation around the ether bond would generate different spatial arrangements of the phenyl and thiazole rings relative to each other. The stability of these rotamers would be governed by a balance of steric hindrance between the two rings and potential stabilizing non-covalent interactions, such as intramolecular hydrogen bonds or dispersion forces.

Stabilizing Interactions: A key interaction stabilizing certain conformations in related molecules is the N–H⋯NThiazole hydrogen bond. nih.gov While this specific interaction is not present in this compound, analogous weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing particular conformers. The presence of the sulfur atom in the thiazole ring can also lead to unique electrostatic and steric effects that influence the conformational equilibrium. nih.gov

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this molecule in a simulated biological environment (e.g., in water). MD simulations would provide insights into how the molecule flexes and adapts its shape over time, which is crucial for understanding its interaction with a binding site that may not be rigid. The results would indicate the population of different conformational states at a given temperature and provide a time-averaged picture of the molecule's dynamic properties.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze and model chemical and biological data. One of its most powerful applications is the development of Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity.

For a compound like this compound, a QSAR study would be instrumental in predicting its potential biological activities and in guiding the design of more potent analogs. This process involves calculating a wide range of "molecular descriptors" that numerically represent different aspects of the molecule's structure.

To build a predictive QSAR model for this compound and its derivatives, a variety of descriptors would be calculated. QSAR studies on other bioactive thiazole derivatives have identified several classes of descriptors as being particularly important for modeling activity. nih.govresearchgate.net These can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. The MESP itself can be used to derive quantitative descriptors.

Topological Descriptors: These are numerical representations of the molecular structure, including size, shape, and branching. Examples include molecular connectivity indices (e.g., Chi indices) and Kier's shape indices, which have been shown to be important for the antimicrobial activity of thiazole derivatives. researchgate.net

Physicochemical Descriptors: These relate to the bulk properties of the molecule, which are critical for its pharmacokinetic behavior. Key descriptors in this category include the logarithm of the partition coefficient (LogP), which measures lipophilicity, and molar refractivity (MR), which relates to molecular volume and polarizability. nih.gov

A hypothetical QSAR study on a series of analogs of this compound might generate a dataset like the one shown in the interactive table below. By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to such a dataset, a QSAR model could be developed. acs.org For instance, a model might reveal that higher lipophilicity (LogP) and a lower LUMO energy are correlated with increased inhibitory activity against a particular enzyme. Such a model would be invaluable for the virtual screening of new, un-synthesized derivatives and for prioritizing the most promising candidates for synthesis and biological testing.

Table 1: Hypothetical Computational Descriptors for a QSAR Study of this compound Analogs

| Compound | pIC50 (Observed) | LogP | Molar Refractivity (MR) | LUMO Energy (eV) |

| This compound | 5.8 | 3.5 | 65.2 | -1.2 |

| Analog 1 (R=H) | 5.2 | 2.8 | 60.5 | -1.1 |

| Analog 2 (R=Cl) | 6.1 | 4.0 | 70.1 | -1.4 |

| Analog 3 (R=CH3) | 5.5 | 3.9 | 69.8 | -1.15 |

| Analog 4 (R=NO2) | 6.5 | 3.4 | 68.0 | -1.8 |

This table is for illustrative purposes only. The values are not derived from actual experimental or computational results.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3 5 Bromothiazol 2 Yloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of protons and carbons.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in 3-(5-Bromothiazol-2-yloxy)phenol, allowing for the confirmation of the substitution pattern on both the phenol (B47542) and thiazole (B1198619) rings. The protons on the aromatic rings are deshielded and resonate in the downfield region of the spectrum, typically between δ 6.8 and 7.5 ppm. The single proton on the thiazole ring is expected to appear as a singlet in this region. The protons on the meta-substituted phenol ring will exhibit a more complex splitting pattern characteristic of their relative positions. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary (commonly δ 3–8 ppm) depending on solvent and concentration. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) to the sample causes the hydroxyl proton to be exchanged for deuterium, leading to the disappearance of its corresponding peak in the spectrum, a technique known as a "D₂O shake" that confirms its identity. libretexts.org

| Proton Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| Phenolic -OH | 3.0 - 8.0 | Broad Singlet | Position is variable; disappears upon D₂O exchange. libretexts.org |

| Aromatic C-H (Phenol Ring) | 6.8 - 7.5 | Multiplet | Specific splitting depends on the meta-substitution pattern. |

| Thiazole C-H | 6.8 - 7.5 | Singlet | Represents the single proton on the bromothiazole ring. |

Carbon-13 NMR is used to determine the carbon framework of the molecule. In this compound, nine distinct carbon signals are expected. The carbons of the phenol and thiazole rings resonate in the aromatic region of the spectrum. The carbon atom of the phenol ring bonded to the hydroxyl group is significantly deshielded and typically appears far downfield, around 155 ppm. libretexts.org The other aromatic carbons are found in the 125-150 ppm range. libretexts.org The presence of the electronegative bromine atom and the ether linkage also influences the chemical shifts of the adjacent carbon atoms, providing further structural confirmation.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Phenolic C-OH | ~155 | The most downfield signal of the phenol ring due to the electronegative oxygen. libretexts.org |

| Aromatic C (Phenol & Thiazole Rings) | 125 - 150 | Signals for the remaining carbons in the aromatic systems. libretexts.org |

| Thiazole C-Br | Variable | Shift is influenced by the directly attached bromine atom. |

| Thiazole C-O | Variable | Shift is influenced by the ether linkage. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The spectrum of this compound displays several characteristic absorption bands that confirm its structure. A prominent, broad absorption band in the region of 3200–3550 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its breadth is a result of intermolecular hydrogen bonding. docbrown.infookstate.edu The C-O stretching of the aryl ether linkage gives rise to strong absorptions between 1230 and 1140 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations within the phenol and thiazole rings are observed as a series of bands in the 1440–1600 cm⁻¹ range. docbrown.infolibretexts.org Additionally, a C-Br stretching vibration can be detected at lower wavenumbers, typically around 600 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | ~3550 - 3200 (Broad) | docbrown.info |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 | libretexts.org |

| Aromatic Rings | C=C Stretch | ~1600 - 1440 | docbrown.info |

| Aryl Ether | C-O Stretch | ~1230 - 1140 | docbrown.info |

| Bromoalkane | C-Br Stretch | ~600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a definitive technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₆BrNO₂S, corresponding to a molecular weight of approximately 272.12 g/mol . amadischem.com A key feature in the mass spectrum of this compound is the molecular ion peak ([M]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 272 and 274, respectively. This isotopic signature is a clear indicator of the presence of a single bromine atom. docbrown.info Fragmentation of the molecular ion provides further structural evidence, with common losses including the cleavage of the ether bond and fragmentation of the thiazole ring. youtube.comsapub.org

| Ion | m/z Value | Description | Reference |

|---|---|---|---|

| [M]⁺ | 272 | Molecular ion peak containing the ⁷⁹Br isotope. | |

| [M+2]⁺ | 274 | Molecular ion peak containing the ⁸¹Br isotope, confirming the presence of bromine. | docbrown.info |

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C₉H₆BrNO₂S), the experimentally determined percentages of C, H, N, and S must align with the theoretically calculated values to verify the compound's stoichiometric purity. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

| Element | Molecular Formula: C₉H₆BrNO₂S | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 272.12 g/mol | 39.73% |

| Hydrogen (H) | 2.22% | |

| Bromine (Br) | 29.36% | |

| Nitrogen (N) | 5.15% | |

| Oxygen (O) | 11.76% | |

| Sulfur (S) | 11.78% |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives and Complexes

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining single crystals suitable for XRD analysis would be a critical step in unambiguously confirming its molecular structure. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are vital for understanding its chemical behavior and potential biological activity.

Although specific crystallographic data for this compound has not been found in publicly accessible research, the analysis of related bromothiazole structures can provide insight into the expected structural features. For instance, a study on 2,4-diacetyl-5-bromothiazole revealed detailed information about its crystal lattice and molecular geometry. nih.gov In this particular case, the analysis showed a triclinic crystal system with the space group P-1. nih.govosti.gov Such data allows for a complete reconstruction of the molecule's solid-state conformation.

Illustrative Crystallographic Data for an Analogous Bromothiazole Derivative

| Parameter | 2,4-diacetyl-5-bromothiazole |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.040(2) |

| b (Å) | 8.254(5) |

| c (Å) | 13.208(8) |

| α (°) | 96.191(17) |

| β (°) | 93.865(16) |

| γ (°) | 94.067(11) |

Data sourced from a study on 2,4-diacetyl-5-bromothiazole and is presented for illustrative purposes. nih.govosti.gov

Electrochemical Studies, e.g., Cyclic Voltammetry, for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of a molecule, which are its tendencies to be oxidized or reduced. This information is valuable for understanding its potential role in biological systems (as an antioxidant or pro-oxidant), as well as its suitability for applications in materials science, such as in the development of sensors or organic electronics.

No specific studies on the cyclic voltammetry of this compound are currently available in the public domain. However, the expected redox behavior can be inferred from the electrochemical properties of its constituent functional groups: the phenol and the bromothiazole moieties. Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom or an electron, thereby undergoing oxidation. nih.govmdpi.comuc.ptnih.gov The oxidation potential of a phenol is sensitive to the nature and position of other substituents on the aromatic ring. nih.govuc.pt

The oxidation of a phenol group typically shows an irreversible peak in the anodic scan of a cyclic voltammogram, corresponding to the formation of a phenoxy radical. uc.pt The presence of the electron-withdrawing bromothiazole-oxy group at the meta position in this compound would likely increase the oxidation potential of the phenol group compared to unsubstituted phenol, making it more difficult to oxidize.

Expected Redox Behavior and Illustrative Data from Phenolic Compounds

| Compound Type | Typical Redox Behavior | Key Influencing Factors |

| Substituted Phenols | Irreversible oxidation of the hydroxyl group. | Nature of substituents (electron-donating/withdrawing), pH of the medium. |

| Thiazole Derivatives | Can exhibit both oxidation and reduction depending on substituents. | Substituents on the thiazole ring, electrode material. |

This table is a generalized representation based on established electrochemical principles of the mentioned compound classes.

A complete cyclic voltammetry study of this compound would provide precise values for its oxidation and reduction potentials, offering insights into its electronic structure and reactivity.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is essential for determining the thermal stability of a compound, identifying the temperature ranges in which it decomposes, and quantifying the mass loss at each stage of decomposition. Such information is critical for understanding the material's limitations in applications where it might be exposed to high temperatures.

Specific TGA data for this compound is not documented in available literature. A TGA analysis of this compound would involve heating a small sample on a precision balance at a constant rate and monitoring the change in mass. The resulting TGA curve would plot mass percentage against temperature.

For a molecule like this compound, one might expect a multi-stage decomposition pattern. The initial decomposition could involve the cleavage of the ether linkage between the phenol and thiazole rings, followed by the breakdown of the individual heterocyclic and aromatic rings at higher temperatures. The presence of the bromine atom might also influence the decomposition pathway and the nature of the residual products. The derivative of the TGA curve (DTG curve) would pinpoint the temperatures at which the rate of mass loss is at its maximum, providing more detailed information about the decomposition kinetics.

Hypothetical TGA Data Representation for an Organic Molecule

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150-250 | ~5% | Loss of volatile impurities or moisture |

| 250-400 | ~40% | Decomposition of a major functional group or cleavage of the molecule |

| >400 | ~55% | Further degradation of the molecular backbone |

This table is a hypothetical representation of TGA data for a multi-component organic molecule and is for illustrative purposes only.

A definitive TGA study would be invaluable for establishing the thermal limits for the handling, storage, and processing of this compound.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Analogs with Optimized Biological Profiles and Selectivity

The development of novel analogs is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities while minimizing off-target effects. For 3-(5-bromothiazol-2-yloxy)phenol, a systematic structure-activity relationship (SAR) study would be the initial and most critical step. benthamscience.com The core structure presents several opportunities for chemical modification.

Future research should focus on:

Substitution on the Phenolic Ring: The phenolic hydroxyl group and the aromatic ring itself are prime sites for modification. Introducing various substituents (e.g., alkyl, halogen, nitro groups) at different positions could significantly impact the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets. nih.gov

Modification of the Thiazole (B1198619) Ring: While the bromine atom at the 5-position of the thiazole ring is a key feature, exploring analogs with other halogens or different functional groups at this position could fine-tune the compound's reactivity and selectivity. ijper.org

Alteration of the Ether Linkage: The ether bond connecting the phenol (B47542) and thiazole rings provides a certain degree of conformational flexibility. Synthesizing analogs where this linker is replaced by other functional groups (e.g., thioether, amine, amide) could lead to derivatives with altered spatial arrangements and, consequently, different biological profiles.

The synthesis of such a library of analogs would enable a comprehensive evaluation of their biological activities, paving the way for the identification of lead compounds with optimized potency and selectivity.

Exploration of Undiscovered Molecular Targets and Pathological Pathways

The thiazole moiety is a constituent of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijper.orgmdpi.com Given this precedent, it is plausible that this compound and its future analogs could interact with a variety of molecular targets.

Prospective research in this area should involve:

High-Throughput Screening: A primary approach would be to screen this compound and its derivatives against a wide array of biological targets, such as kinases, proteases, and nuclear receptors, which are known to be involved in various disease pathways.

Phenotypic Screening: An alternative strategy is to perform phenotypic screens on various cell lines (e.g., cancer cells, bacterial strains) to identify any interesting biological effects. Subsequent target deconvolution studies could then be employed to identify the specific molecular target responsible for the observed phenotype.

Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) could be utilized to identify the direct binding partners of this compound within a complex biological system, offering direct insights into its mechanism of action.

The discovery of novel molecular targets and the elucidation of the pathological pathways modulated by this class of compounds would be a significant step towards understanding their therapeutic potential.

Integration of Advanced Synthetic Technologies and Computational Design Strategies

Modern drug discovery heavily relies on the synergy between advanced synthetic methodologies and computational tools. The future development of this compound analogs would greatly benefit from such an integrated approach.

Key areas for integration include:

Innovative Synthetic Routes: While classical methods for thiazole synthesis are well-established, the exploration of novel, more efficient, and sustainable synthetic strategies, such as flow chemistry or microwave-assisted synthesis, could accelerate the generation of a diverse library of analogs. ijper.org

Computational Modeling and Docking: In silico techniques, such as molecular docking and quantum mechanics calculations, can be employed to predict the binding affinity of designed analogs to specific protein targets. nih.gov This can help prioritize the synthesis of compounds with the highest likelihood of being active, thereby saving time and resources.

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, a pharmacophore model can be generated to virtually screen large compound libraries for molecules with similar structural features, potentially identifying new hits with diverse scaffolds.

The iterative cycle of computational design, chemical synthesis, and biological evaluation will be instrumental in the rapid optimization of lead compounds derived from the this compound scaffold.

Strategic Collaborative Initiatives in Drug Discovery and Chemical Probe Development

The journey from a hit compound to a clinical candidate is a long and arduous one, often requiring a multidisciplinary effort. Strategic collaborations between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) will be crucial for the successful development of this compound and its derivatives.

Such collaborations can facilitate:

Access to Expertise and Resources: Combining the innovative research from academia with the drug development expertise and resources of the pharmaceutical industry can significantly accelerate the translation of basic research findings into tangible therapeutic applications.

Shared Risk and Reward: Co-development agreements can help mitigate the financial risks associated with drug discovery and provide a framework for sharing the potential rewards.

Development of Chemical Probes: Even if a compound does not progress to a clinical trial, it can still be a valuable tool for basic research. Collaborative efforts can focus on developing potent and selective analogs of this compound as chemical probes to study the function of specific proteins or pathways.

Fostering an ecosystem of collaboration will be essential to unlock the full potential of this and other novel chemical entities.

Application of this compound as a Chemical Probe in Complex Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. While the specific targets of this compound are currently unknown, future research could be directed towards developing it into a valuable chemical probe.

This would involve:

Target Identification and Validation: As discussed earlier, identifying the specific molecular target(s) of this compound is a prerequisite for its use as a chemical probe.

Optimization of Probe Properties: Once a target is identified, medicinal chemistry efforts would focus on optimizing the compound's potency, selectivity, and cell permeability to create a high-quality chemical probe.

Application in Biological Research: A well-validated chemical probe based on the this compound scaffold could be used by the broader scientific community to investigate the role of its target protein in various physiological and pathological processes, potentially leading to new biological discoveries and therapeutic strategies.

The development of this compound or its optimized analogs as chemical probes represents a significant translational opportunity, contributing to a deeper understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-Bromothiazol-2-yloxy)phenol, and what methodological considerations are critical?

- Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, attaching the thiazole moiety to the phenol group can be achieved via reaction of 5-bromothiazol-2-ol with a halogenated phenol derivative under basic conditions (e.g., KOH/ethanol reflux). A similar approach is described in , where hydrazine hydrate and KOH are used to form thiazole-containing heterocycles . Key considerations include:

- Reagent purity : Impurities in bromothiazole precursors may lead to side reactions.

- Reaction monitoring : Use TLC (as in ) or HPLC to track progress and isolate intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures aid in crystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer : A combination of techniques is essential:

- NMR : H and C NMR confirm regioselectivity of substitution (e.g., distinguishing phenolic -OH from thiazole protons) .

- Mass spectrometry : High-resolution MS verifies molecular weight and bromine isotope patterns .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in for a bromothiophene analog .

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm) .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

- Answer :

- Solubility : Use DMSO for initial stock solutions, followed by dilution in aqueous buffers (pH 7.4). If precipitation occurs, consider PEG-400 or cyclodextrin-based solubilizers.

- Stability : Conduct stability studies under assay conditions (e.g., 37°C, varying pH). Protect from light due to the phenol group’s susceptibility to oxidation .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance bioactivity, and what computational tools support this?

- Answer :

- Scaffold modification : Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups to modulate electronic effects, as seen in for thiazolylquinazolinones .

- Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or enzymes with nucleophilic active sites).

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with activity data from analogs .

Q. What strategies resolve contradictions in spectral data or reactivity profiles observed for this compound?

- Answer : Contradictions may arise from:

- Tautomerism : The thiazole ring’s tautomeric forms can alter NMR signals. Use variable-temperature NMR or deuterium exchange experiments to confirm .

- Reactivity discrepancies : If bromine substitution yields unexpected byproducts (e.g., debromination), optimize reaction conditions (e.g., lower temperature, inert atmosphere) .

- Crystal packing effects : X-ray data () can clarify whether observed reactivity stems from solid-state vs. solution-phase behavior .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer :

- Bromine as a leaving group : The 5-bromo substituent on the thiazole ring is amenable to palladium-catalyzed couplings. Ensure catalytic systems (e.g., Pd(PPh)) are compatible with the phenolic -OH group—protect with acetyl if necessary .

- Electronic effects : The electron-deficient thiazole ring accelerates oxidative addition of Pd(0) to the C-Br bond. Monitor coupling efficiency via LC-MS .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Base | KOH or NaH | |

| Solvent | Ethanol or DMF | |

| Reaction Time | 5–12 hours |

Table 2 : Common Contradictions and Resolutions in Characterization

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Ambiguous NMR peaks | 2D NMR (COSY, HSQC) | |

| Unstable intermediates | Low-temperature isolation | |

| Crystallization failure | Gradient recrystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.